(4-Chloro-2-methylphenyl)methanamine;hydrochloride
Description
(4-Chloro-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a chloro substituent at the para position and a methyl group at the ortho position of the phenyl ring, with a methanamine moiety bound to the aromatic system and stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, which often serve as ligands for receptors or enzyme inhibitors.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJWZTWLUIWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chloro-2-Methylbenzyl Halides
The displacement of halides by ammonia represents a classical route to primary amines. For (4-Chloro-2-methylphenyl)methanamine, 4-chloro-2-methylbenzyl chloride or bromide serves as the starting material. A modified procedure from the nitration of 4-chloro-2-methylphenyl sulfonates informs the halogenation step, where thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) introduces the benzylic halide.
Synthetic Steps
- Halogenation : Treatment of 4-chloro-2-methyltoluene with SOCl2 in dimethylformamide (DMF) at 80°C for 4 hours yields 4-chloro-2-methylbenzyl chloride.
- Amination : Reacting the benzyl chloride with aqueous ammonia (28%) in ethanol at 50°C for 12 hours, followed by HCl neutralization to precipitate the hydrochloride salt.
Key Data
This method’s efficiency hinges on the stability of the benzylic halide, with side reactions such as elimination minimized by controlled temperature and excess ammonia.
Hofmann Degradation of 4-Chloro-2-Methylbenzamide
The Hofmann rearrangement converts amides to primary amines via bromine-mediated degradation. Applied to 4-chloro-2-methylbenzamide, this route proceeds through an intermediate isocyanate, which hydrolyzes to the amine under acidic conditions.
Procedure Outline
- Amide Synthesis : 4-Chloro-2-methylbenzoic acid reacted with thionyl chloride (SOCl2) to form the acyl chloride, followed by treatment with ammonia gas.
- Degradation : The amide is treated with bromine (Br2) and sodium hydroxide (NaOH) at 0–5°C, yielding the amine after acid workup.
Challenges
- Low regioselectivity due to competing side reactions (e.g., over-oxidation).
- Requires stringent temperature control to avoid decomposition.
Despite these limitations, this method achieves yields of 50–60%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
Optimization Insights
- Catalytic Systems : Copper(II) chloride (CuCl2) and lithium chloride (LiCl) in ethanol enhance reaction rates for aryl halide amination.
- Solvent Selection : Ethyl acetate and methanol improve solubility during recrystallization, critical for isolating the hydrochloride salt.
Scale-Up Considerations and Industrial Relevance
Industrial production of (4-Chloro-2-methylphenyl)methanamine hydrochloride prioritizes cost-efficiency and safety. The nucleophilic substitution route, despite its use of SOCl2, is favored for scalability, as demonstrated in the multi-kilogram synthesis of related sulfonamides. Key adaptations include:
- Continuous Flow Reactors : Minimize exposure to hazardous gases (e.g., NH3) during amination.
- In Situ Halogenation : Reduces purification steps by integrating halogenation and amination in a single reactor.
Regulatory compliance mandates rigorous impurity profiling, with gas chromatography-mass spectrometry (GC-MS) used to detect residual solvents (e.g., dioxane, ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Amines
Substitution: Hydroxylated, alkylated, or arylated derivatives
Scientific Research Applications
(4-Chloro-2-methylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (4-Chloro-2-methylphenyl)methanamine hydrochloride with structurally or functionally related methanamine derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Methanamine Hydrochloride Derivatives
Key Comparative Observations
Heterocyclic Modifications: Thiazole or thiadiazole rings (e.g., compounds in ) introduce hydrogen-bonding sites and π-π stacking capabilities, broadening pharmacological applications compared to simple phenyl systems.
Spectroscopic Differences :
- Aromatic Proton Shifts : The thiazole-containing derivative exhibits distinct downfield shifts (δ 7.66 ppm) due to the electron-deficient heterocycle, whereas the target compound’s phenyl protons would resonate closer to δ 7.3–7.6 ppm .
- Methanamine Moiety : CH2NH2 protons in hydrochloride salts typically appear as broad singlets or triplets near δ 3.5–4.3 ppm, influenced by neighboring substituents .
Synthetic Pathways: Reductive Amination: Common for methanamine derivatives (e.g., synthesis of (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride via hydrazine hydrate reduction ). Salt Formation: All compounds are stabilized as hydrochlorides to enhance solubility and crystallinity, critical for pharmaceutical formulation .
Applications: CNS-Targeting Agents: Thienopyran and thiazole derivatives () are explored for neurological disorders (e.g., schizophrenia), while the target compound’s simpler structure may favor use as a synthetic intermediate or in early-stage drug discovery. Antimicrobials: Thiadiazole derivatives () demonstrate broader bioactivity due to heterocyclic diversity, whereas chloro-methylphenyl systems (target compound) may focus on niche targets.
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., NMR, crystallography) for (4-Chloro-2-methylphenyl)methanamine hydrochloride are absent in the provided evidence; comparisons rely on extrapolation from analogs.
- Structural Complexity : Heterocyclic derivatives (e.g., ) exhibit superior pharmacokinetic profiles but require more complex synthesis than the target compound.
Biological Activity
(4-Chloro-2-methylphenyl)methanamine;hydrochloride, also known as 4-chloro-ortho-toluidine hydrochloride, is a chemical compound with the molecular formula C8H11ClN·HCl. It has garnered interest in various fields such as medicinal chemistry, biochemistry, and toxicology due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including mechanisms of action, research findings, and case studies.
The biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist in receptor binding studies, modulating receptor activity and downstream signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, compounds bearing similar structures have demonstrated effectiveness against Gram-positive bacteria .
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro evaluations have shown that it can induce apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The compound's IC50 values suggest it has potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Exposure Studies : A study highlighted the detection of 4-chloro-ortho-toluidine in urine samples from workers exposed to chlordimeform, an insecticide containing this amine. The study reported a marked excess of bladder cancer incidence among these workers, linking exposure to potential carcinogenic effects .
- Synthesis and Biological Testing : Another research effort focused on synthesizing derivatives of this compound and testing their biological activities. Some derivatives showed enhanced anticancer properties compared to the parent compound .
Data Tables
| Activity | Cell Line/Organism | IC50/Effect |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Significant inhibition observed |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 < 1 μM |
| CEM-13 (leukemia) | IC50 comparable to doxorubicin | |
| Apoptosis induction | Various cancer cell lines | Dose-dependent response |
Q & A
Q. Optimization Considerations :
- Purity (>95%) is achieved via recrystallization from ethanol/water mixtures.
- Reaction yields (65–85%) depend on stoichiometric ratios and temperature control.
Basic: How should researchers characterize this compound’s purity and structural integrity?
A multi-technique approach is essential:
Advanced: What challenges arise in resolving its crystal structure, and how can they be addressed?
Q. Challenges :
Q. Methodology :
- Use SHELXL-2018 for anisotropic refinement of Cl and N atoms.
- Validate with R1 < 5% and wR2 < 12% for high-resolution (<1.0 Å) datasets .
Advanced: How does structural modification influence its biological activity?
Q. Key Modifications and Effects :
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Halogen Substitution (e.g., Br at 4-position) | Increased lipophilicity enhances blood-brain barrier penetration | |
| Methoxy Group Addition | Alters receptor selectivity (e.g., serotonin vs. dopamine receptors) | |
| Cyclobutyl vs. Phenyl Rings | Modulates binding affinity to CYP450 enzymes (e.g., CYP1A2 inhibition) |
Q. Experimental Design :
- Perform radioligand displacement assays (IC50 determination) using HEK293 cells expressing target receptors.
- Use molecular docking (AutoDock Vina) to predict binding poses against crystallographic receptor structures .
Advanced: How do conflicting bioassay results arise, and how should they be resolved?
Q. Common Sources of Contradiction :
- Solvent Effects : DMSO >1% can artificially inflate IC50 values; use ≤0.5% in assays .
- Salt Form vs. Free Base : Hydrochloride salts may exhibit lower membrane permeability in vitro compared to free amines .
Q. Resolution Strategies :
- Dose-Response Curves : Validate activity across 3+ independent replicates.
- Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. rodent) to contextualize in vivo relevance .
Advanced: What analytical workflows are recommended for studying its metabolic pathways?
Q. Stepwise Protocol :
In Vitro Incubation : With liver microsomes (1 mg/mL) + NADPH, 37°C, 60 min.
LC-MS/MS Analysis :
- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
- Gradient: 5–95% MeCN in 0.1% formic acid over 10 min.
Metabolite Identification : Use MassHunter software for fragmentation patterns (e.g., m/z 215 → 170 for dechlorinated metabolites) .
Advanced: How can researchers validate its target engagement in complex biological systems?
Q. Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution (e.g., GPCRs) .
Q. Data Interpretation :
- A binding ΔG ≤ −8 kcal/mol (ITC) indicates high-affinity interactions.
- Cross-validate with knockout cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
